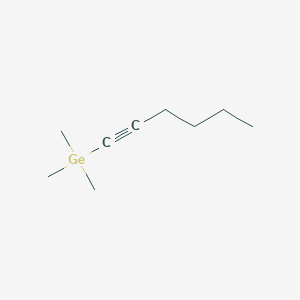
Germane, 1-hexynyltrimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germane, 1-hexynyltrimethyl- is an organogermanium compound with the molecular formula C9H18Ge It is a derivative of germane (GeH4) where one of the hydrogen atoms is replaced by a 1-hexynyl group and the remaining three hydrogen atoms are replaced by methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Germane, 1-hexynyltrimethyl- typically involves the reaction of trimethylgermanium chloride with 1-hexyne in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: While specific industrial production methods for Germane, 1-hexynyltrimethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Germane, 1-hexynyltrimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form simpler germanium hydrides.
Substitution: The 1-hexynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Germane (GeH4) and other germanium hydrides.
Substitution: Various organogermanium compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Germane, 1-hexynyltrimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Research is ongoing to explore its potential biological activities and effects.
Medicine: There is interest in its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the semiconductor industry for the deposition of germanium-containing films.
Mecanismo De Acción
The mechanism of action of Germane, 1-hexynyltrimethyl- involves its interaction with various molecular targets. In chemical reactions, it acts as a source of germanium, which can participate in various bonding and electronic interactions. The specific pathways and targets depend on the type of reaction and the conditions used.
Comparación Con Compuestos Similares
Germane (GeH4): The simplest germanium hydride, used as a precursor for other germanium compounds.
Trimethylgermane (Ge(CH3)3H): A related compound with three methyl groups and one hydrogen atom attached to germanium.
Hexylgermane (Ge(C6H13)H3): A compound with a hexyl group and three hydrogen atoms attached to germanium.
Uniqueness: Germane, 1-hexynyltrimethyl- is unique due to the presence of both a 1-hexynyl group and three methyl groups attached to germanium. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
62857-80-1 |
|---|---|
Fórmula molecular |
C9H18Ge |
Peso molecular |
198.87 g/mol |
Nombre IUPAC |
hex-1-ynyl(trimethyl)germane |
InChI |
InChI=1S/C9H18Ge/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 |
Clave InChI |
SIJXVYMIMREPMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#C[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















